

Application Notes and Protocols for Solid-Phase Synthesis of a Tetrahydropyridopyrimidine Library

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of a diverse library of tetrahydropyridopyrimidine compounds. Tetrahydropyridopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Notably, derivatives of this scaffold have been identified as irreversible covalent inhibitors of the KRAS-G12C oncogene, a critical target in cancer therapy.^{[1][2][3]} The solid-phase approach offers numerous advantages for library construction, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput synthesis.^{[4][5][6]}

Biological Significance of Tetrahydropyridopyrimidines

The tetrahydropyridopyrimidine core is a versatile scaffold found in a variety of biologically active molecules. These compounds have demonstrated a broad range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.^[7] A significant recent development has been the discovery of tetrahydropyridopyrimidines that can covalently bind to the mutant cysteine in KRAS-G12C, locking the oncoprotein in its inactive, GDP-bound state.

and thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1][2] The modular nature of the synthesis described herein allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

This protocol outlines a representative solid-phase synthesis of a tetrahydropyridopyrimidine library based on a multi-step sequence on a solid support. The workflow begins with the immobilization of a suitable building block onto a resin, followed by sequential chemical transformations to construct the heterocyclic core and introduce points of diversity.

Materials and Reagents

- 2-Chlorotriyl chloride resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- Fmoc-protected amino acids
- Substituted benzaldehydes
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Acetonitrile (ACN)
- Water (H₂O)

Resin Preparation and Swelling

- Place 2-chlorotriyl chloride resin (1 g, 1.0 mmol) in a 25 mL manual peptide synthesis vessel.^[8]
- Add DMF (10 mL) to the resin.
- Agitate the mixture for 30 minutes at room temperature to allow the resin beads to swell.
- Drain the solvent by applying a vacuum.

Step 1: Immobilization of the First Building Block (Fmoc-amino acid)

- Dissolve an Fmoc-protected amino acid (2.0 mmol) in DMF (10 mL).
- Add DIPEA (3.5 mmol, 0.6 mL) to the amino acid solution.
- Add the solution to the swollen resin and agitate for 2 hours at room temperature.
- Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove excess reagents.

Step 2: Fmoc-Deprotection

- Add a 20% solution of piperidine in DMF (10 mL) to the resin.
- Agitate for 5 minutes at room temperature.
- Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine.

Step 3: Reductive Amination with a Substituted Benzaldehyde (Diversity Input 1)

- Dissolve a substituted benzaldehyde (5.0 mmol) and sodium triacetoxyborohydride (5.0 mmol) in 1% acetic acid in DMF (10 mL).
- Add the solution to the deprotected resin.
- Agitate the mixture for 12 hours at room temperature.
- Drain the solution and wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

Step 4: Cyclization to form the Tetrahydropyridopyrimidine Core

- Prepare a solution of a suitable cyclization reagent, for example, a protected guanidinylation agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 5.0 mmol) and DIPEA (10.0 mmol) in DMF (10 mL).
- Add the solution to the resin and agitate for 24 hours at 50°C.
- Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

Step 5: Cleavage from Resin and Final Deprotection

- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
- Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved product.
- Concentrate the filtrate under reduced pressure.
- Precipitate the crude product by adding cold diethyl ether.
- Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Purification and Analysis

The crude products from the library are typically purified by preparative high-performance liquid chromatography (HPLC) and their identity and purity confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following tables provide representative data for a hypothetical tetrahydropyridopyrimidine library synthesized using the described solid-phase protocol, as well as published biological activity data for this class of compounds.

Table 1: Representative Yields and Purity for a Solid-Phase Synthesized Tetrahydropyridopyrimidine Library

Compound ID	Building Block 1 (Amino Acid)	Building Block 2 (Aldehyde)	Crude Yield (%)	Purity by HPLC (%)
THPP-001	Alanine	4-Chlorobenzaldehyde	78	92
THPP-002	Valine	4-Methoxybenzaldehyde	72	89
THPP-003	Leucine	3-Trifluoromethylbenzaldehyde	75	91
THPP-004	Phenylalanine	2-Naphthaldehyde	68	85

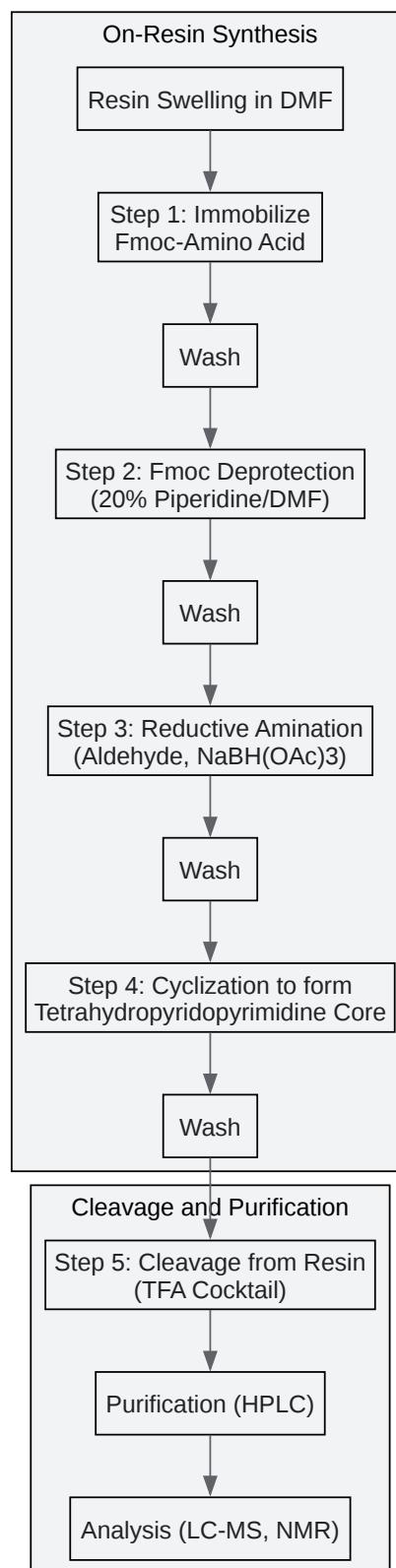
Table 2: Biological Activity of Representative Tetrahydropyridopyrimidine Derivatives

Compound ID	Target/Assay	Reported Activity (IC ₅₀ or MIC)	Reference
Compound 8	KRAS-G12C Protein Modification (in vitro)	99% modification at 5 μ M	[1]
Compound 8	KRAS-G12C Cellular Activity	IC ₅₀ = 7.6 μ M	[2]
Compound 13	KRAS-G12C Cellular Activity	IC ₅₀ < 16 μ M	[2]
Compound 4b	Antibacterial (Gram-positive & negative)	MIC = 0.20 - 3.25 mg/mL	[7]
Compound 4d	Antibacterial (Gram-positive & negative)	MIC = 0.20 - 3.25 mg/mL	[7]
Compound 4f	Antifungal	MIC = 0.20 mg/mL	[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase synthesis of the tetrahydropyridopyrimidine library.

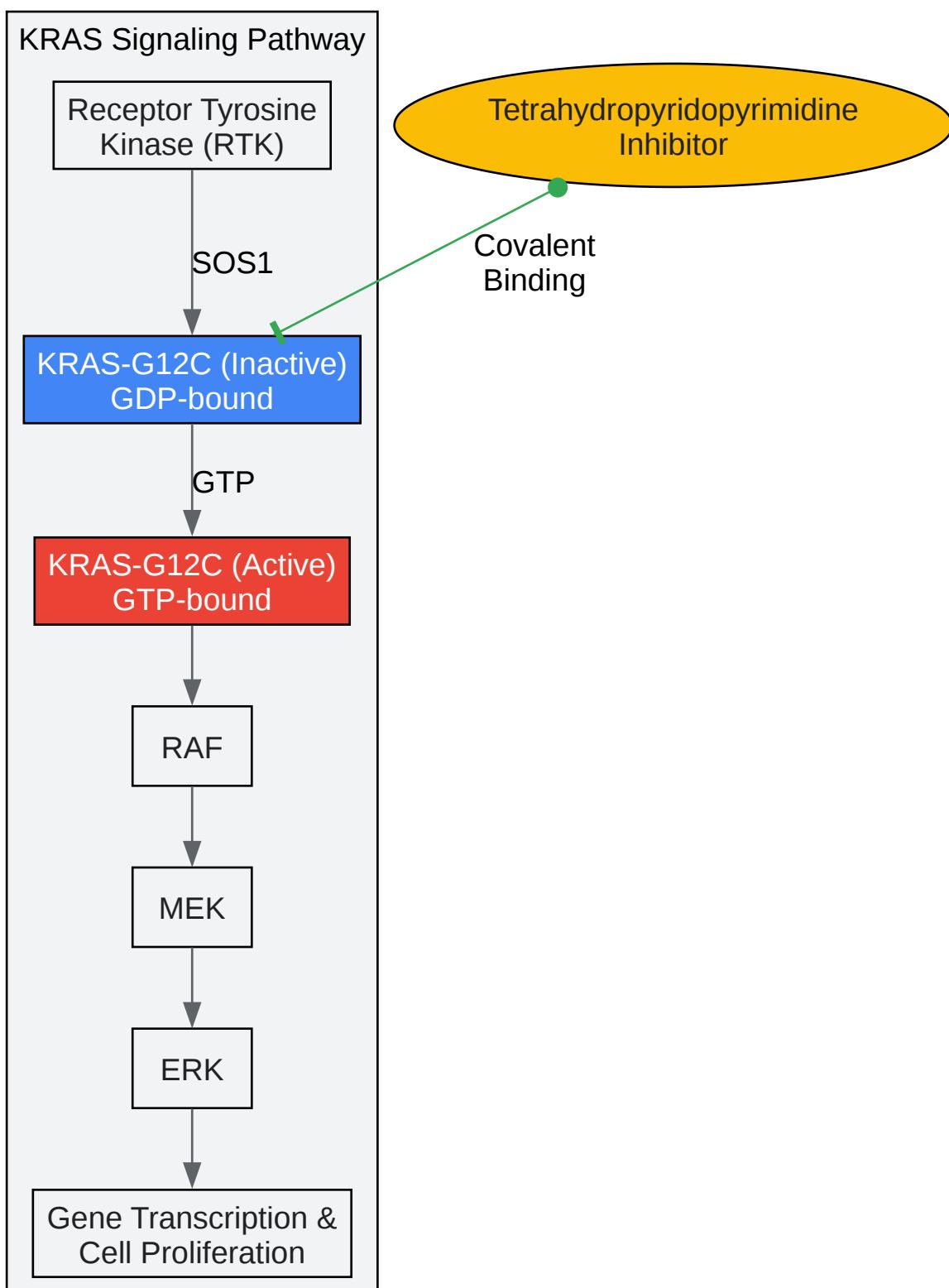


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Caption: Workflow for solid-phase synthesis of a tetrahydropyridopyrimidine library.

KRAS Signaling Pathway and Inhibition

This diagram depicts a simplified KRAS signaling pathway and the point of intervention for a KRAS-G12C inhibitor.



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Caption: Inhibition of the KRAS-G12C signaling pathway by a covalent inhibitor.

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